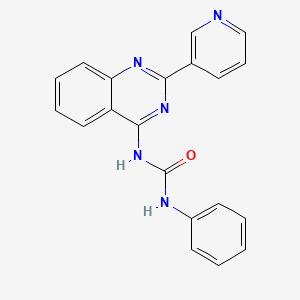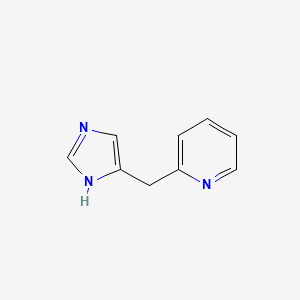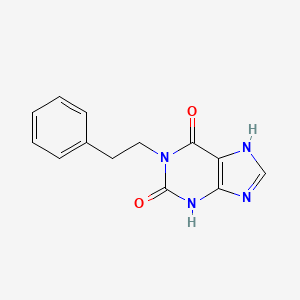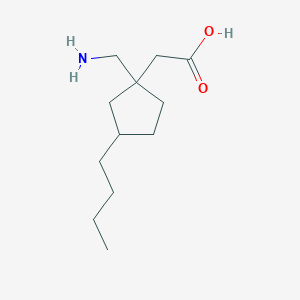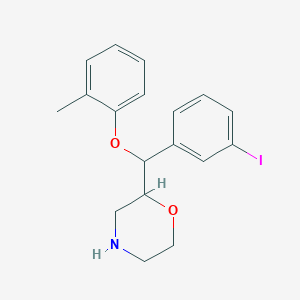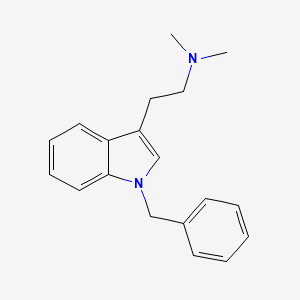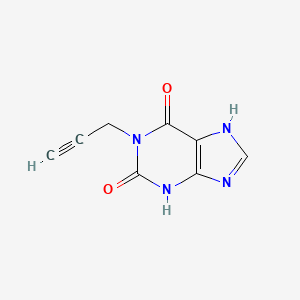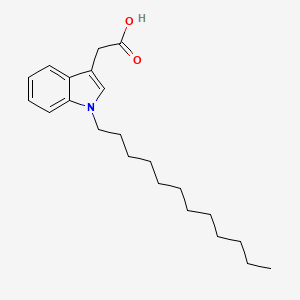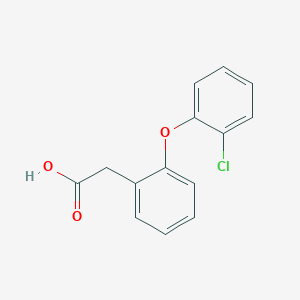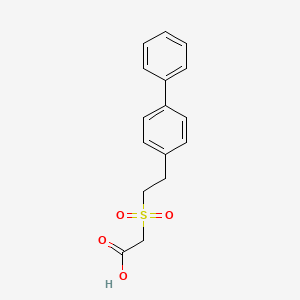
2-(2-(Biphenyl-4-yl)ethylsulfinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a biphenyl group, which is a common motif in organic chemistry, linked to an ethylsulfinyl group and an acetic acid moiety. The presence of these functional groups allows the compound to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the reaction of biphenyl with trifluoroacetic anhydride, followed by treatment with dimethylphosphonoacetic acid and phosphoric acid . These methods highlight the versatility and adaptability of synthetic strategies for producing this compound.
Chemical Reactions Analysis
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in oxidation reactions to form sulfoxides or sulfones, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride. Substitution reactions, such as halogenation, can introduce halogen atoms into the biphenyl ring, further modifying the compound’s properties .
Scientific Research Applications
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, the compound has been studied for its potential as an inhibitor of matrix metalloproteinase-12 (MMP-12), an enzyme involved in tissue remodeling and inflammation . This makes it a candidate for developing treatments for conditions such as asthma, lung cancer, and renal cell carcinoma . Additionally, the compound’s unique structure allows it to interact with various molecular targets, making it valuable for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid involves its interaction with specific molecular targets, such as MMP-12. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of extracellular matrix components. This inhibition can reduce tissue damage and inflammation, making the compound a potential therapeutic agent for diseases involving excessive tissue remodeling . The molecular pathways involved in this process include the regulation of proteolytic activity and modulation of inflammatory responses.
Comparison with Similar Compounds
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid can be compared to other similar compounds, such as 2-(biphenyl-4-yl)acetic acid (felbinac) and 2-(2-(biphenyl-4-yl)ethylsulfonyl)acetic acid . While these compounds share the biphenyl core structure, their functional groups differ, leading to variations in their chemical reactivity and biological activity. For example, felbinac is a non-steroidal anti-inflammatory drug (NSAID) used to reduce pain and inflammation . In contrast, this compound’s unique sulfinyl group allows it to interact with different molecular targets, highlighting its potential for diverse applications in scientific research and medicine.
Properties
Molecular Formula |
C16H16O3S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[2-(4-phenylphenyl)ethylsulfinyl]acetic acid |
InChI |
InChI=1S/C16H16O3S/c17-16(18)12-20(19)11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18) |
InChI Key |
JPUWBNMOSGBVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCS(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


